molecular formula C27H28N8O4 B13848406 Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No.: B13848406
M. Wt: 528.6 g/mol
InChI Key: SFUHAFITZUGSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound with a unique structure that includes multiple functional groups such as carbamimidoyl, nitroso, and benzimidazole

Preparation Methods

The synthesis of Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate involves multiple steps. One common synthetic route starts with the preparation of 4-carbamimidoylphenylamine, which is then reacted with nitroso compounds to form the nitrosoamino intermediate. This intermediate undergoes further reactions with benzimidazole derivatives and pyridine-containing compounds to form the final product. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. .

Scientific Research Applications

Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate involves its interaction with specific molecular targets. The compound’s nitroso and carbamimidoyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its anti-cancer activity, where it can inhibit the growth and proliferation of cancer cells by targeting key enzymes involved in cell division .

Comparison with Similar Compounds

Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C27H28N8O4

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl 3-[[2-[(4-carbamimidoyl-N-nitrosoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C27H28N8O4/c1-3-39-25(36)13-15-34(23-6-4-5-14-30-23)27(37)19-9-12-22-21(16-19)31-24(33(22)2)17-35(32-38)20-10-7-18(8-11-20)26(28)29/h4-12,14,16H,3,13,15,17H2,1-2H3,(H3,28,29)

InChI Key

SFUHAFITZUGSKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CN(C4=CC=C(C=C4)C(=N)N)N=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.